molecular formula C8H5BrO2 B3261459 2-(2-Bromophenyl)-2-oxoacetaldehyde CAS No. 343864-79-9

2-(2-Bromophenyl)-2-oxoacetaldehyde

Cat. No.: B3261459
CAS No.: 343864-79-9
M. Wt: 213.03 g/mol
InChI Key: VRUHKUNQECMBBN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-oxoacetaldehyde is an α-ketoaldehyde featuring a bromine atom at the ortho position of the phenyl ring. Its molecular formula is C₈H₅BrO₂, with a molar mass of 229.03 g/mol. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in domino reactions and catalytic cycles for constructing heterocycles like quinazolinones . Its aldehyde and ketone functionalities enable diverse reactivity, including nucleophilic additions and cross-coupling reactions. For instance, it serves as a precursor in palladium-catalyzed reactions to synthesize fused heterocyclic scaffolds with pharmaceutical relevance .

Properties

IUPAC Name

2-(2-bromophenyl)-2-oxoacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUHKUNQECMBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301980
Record name 2-Bromo-α-oxobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343864-79-9
Record name 2-Bromo-α-oxobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343864-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-α-oxobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Bromophenyl)-2-oxoacetaldehyde, also known by its chemical formula C8H5BrO2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5BrO2
  • Molecular Weight : 215.03 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Compound Bacterial Strain MIC (mg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in breast cancer cells by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and subsequent apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
  • Reactive Oxygen Species Generation : It has been observed to elevate ROS levels within cells, leading to oxidative stress and cell death in cancerous cells.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial survival and resistance.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The ortho-bromine in this compound introduces steric hindrance, directing regioselectivity in reactions, whereas para-substituted analogs (e.g., 2-(4-bromophenyl)-2-oxoacetaldehyde) exhibit less steric interference, favoring electronic effects .
  • Functional Groups : The aldehyde group in this compound enhances reactivity in nucleophilic additions compared to ester derivatives like ethyl 2-(4-bromophenyl)-2-oxoacetate, which are more stable but less reactive .

Commercial Availability and Stability

  • This compound: Limited commercial availability; primarily synthesized in situ for reactions .
  • 2-(4-Bromophenyl)-2-oxoacetaldehyde hydrate : Commercially available (CAS 80352-42-7) with >95% purity, indicating higher stability due to hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(2-Bromophenyl)-2-oxoacetaldehyde

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